molecular formula C18H19IN2O3 B15021951 2-(2,6-dimethylphenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide

Katalognummer: B15021951
Molekulargewicht: 438.3 g/mol
InChI-Schlüssel: YPIYAURVTUWGGD-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both phenoxy and hydrazide functional groups, which contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of 2,6-dimethylphenoxyacetic acid, which is then converted into its corresponding hydrazide. This intermediate is subsequently reacted with 3-iodo-4-methoxybenzaldehyde under specific conditions to form the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require the presence of catalysts or acidic/basic conditions to facilitate the reaction.

Analyse Chemischer Reaktionen

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The phenoxy and hydrazide groups can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The phenoxy and hydrazide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide include:

    2-(2,6-dimethylphenoxy)acetohydrazide: Lacks the iodine and methoxy groups, leading to different reactivity and applications.

    2-(4-iodo-2,6-dimethylphenoxy)acetohydrazide: Similar structure but with different substitution patterns, affecting its chemical properties.

The uniqueness of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H19IN2O3

Molekulargewicht

438.3 g/mol

IUPAC-Name

2-(2,6-dimethylphenoxy)-N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19IN2O3/c1-12-5-4-6-13(2)18(12)24-11-17(22)21-20-10-14-7-8-16(23-3)15(19)9-14/h4-10H,11H2,1-3H3,(H,21,22)/b20-10+

InChI-Schlüssel

YPIYAURVTUWGGD-KEBDBYFISA-N

Isomerische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)I

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.